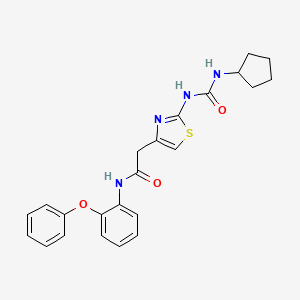
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide, also known as CP-690,550, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound was first synthesized in the early 2000s and has been extensively studied for its effects on the immune system.
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition and Anticancer Activity
Compounds structurally related to "2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide" have been investigated for their potential as glutaminase inhibitors, a promising target for cancer therapy. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated for their inhibitory activity against kidney-type glutaminase (GLS), showing potential in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Chemoselective Acetylation and Antimalarial Drug Synthesis
The chemoselective acetylation of aminophenols, forming intermediates like N-(2-hydroxyphenyl)acetamide, demonstrates the utility of related compounds in synthesizing antimalarial drugs. This synthesis process, optimized using immobilized lipase, highlights the potential for creating more effective and soluble drug formulations (Magadum & Yadav, 2018).
Antitumor and Hypoglycemic Activities
Further research into 2-(4-aminophenyl)benzothiazole derivatives and 2, 4-thiazolidinedione derivatives has revealed significant antitumor and hypoglycemic activities. These studies underscore the potential therapeutic applications of thiazolyl and phenylacetamide derivatives in treating cancer and diabetes, respectively (Yurttaş et al., 2015); (Nikalje et al., 2012).
Eigenschaften
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c28-21(26-19-12-6-7-13-20(19)30-18-10-2-1-3-11-18)14-17-15-31-23(25-17)27-22(29)24-16-8-4-5-9-16/h1-3,6-7,10-13,15-16H,4-5,8-9,14H2,(H,26,28)(H2,24,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPFLHZMIFKWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2615797.png)
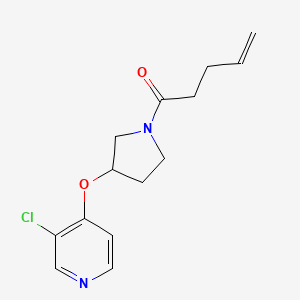
![Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/no-structure.png)
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2615802.png)
![(5Z)-2-methylsulfanyl-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B2615803.png)
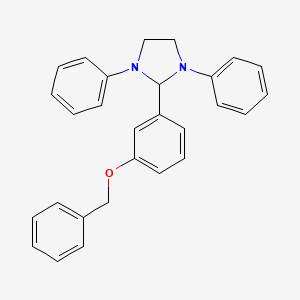
![2-(2-(diethylamino)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2615808.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2615809.png)
![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2615810.png)
![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide](/img/structure/B2615811.png)
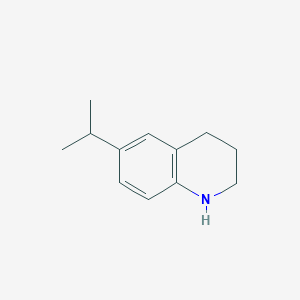
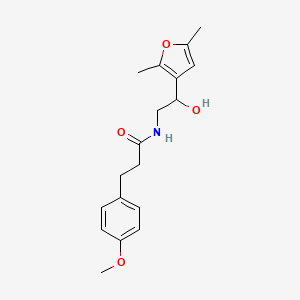
![2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2615814.png)
![6-Acetyl-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2615816.png)